2-(2,3-Dimethyl-1H-indol-7-yl)acetic acid
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Overview
Description
2-(2,3-Dimethyl-1H-indol-7-yl)acetic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a dimethyl substitution on the indole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene, yielding the desired indole derivative .
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of Lewis acids, such as titanium(III) chloride, can facilitate the reductive amination and cyclization steps required for indole synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(2,3-Dimethyl-1H-indol-7-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form quinonoid structures.
Reduction: Reduction of the nitro group to an amine is a common transformation.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethyl-1H-indol-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit certain kinases and proteases, leading to their therapeutic effects .
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
2-Methylindole: Another indole derivative with a single methyl substitution.
3-Methylindole: Differing in the position of the methyl group on the indole ring.
Uniqueness: 2-(2,3-Dimethyl-1H-indol-7-yl)acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups on the indole ring can enhance its lipophilicity and potentially improve its interaction with biological targets .
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-(2,3-dimethyl-1H-indol-7-yl)acetic acid |
InChI |
InChI=1S/C12H13NO2/c1-7-8(2)13-12-9(6-11(14)15)4-3-5-10(7)12/h3-5,13H,6H2,1-2H3,(H,14,15) |
InChI Key |
RHNZEDNKABBRKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C(C=CC=C12)CC(=O)O)C |
Origin of Product |
United States |
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